molecular formula C7H10N4S B1487202 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098046-99-0

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1487202
CAS No.: 2098046-99-0
M. Wt: 182.25 g/mol
InChI Key: LNPJVPUFJQSGFG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure, with the base name "thiopyrano[4,3-c]pyrazole" indicating the fusion pattern between the thiopyran and pyrazole rings. The numerical designation [4,3-c] specifies the precise connectivity between the two ring systems, where the thiopyran ring is fused to the pyrazole ring through positions 4 and 3. The prefix "2,4,6,7-tetrahydro" indicates that four specific positions in the bicyclic system are saturated, distinguishing this compound from its fully aromatic analogs.

The carboximidamide functional group at position 3 represents a key structural feature that significantly influences both the chemical reactivity and potential biological activity of the molecule. This functional group contains both amine and imine nitrogen atoms, providing multiple sites for hydrogen bonding and metal coordination. The molecular formula for the parent compound varies among derivatives, with related structures showing formulas such as C8H12N4S for the 2-methyl derivative. The systematic name fully describes the stereochemical and positional relationships within the molecule, enabling precise identification and differentiation from closely related structural analogs.

Structural Parameter Value Reference
Base Ring System Thiopyrano[4,3-c]pyrazole
Saturation Pattern 2,4,6,7-tetrahydro
Functional Group 3-carboximidamide
Molecular Weight Range 140-280 g/mol (derivatives)

The nomenclature system also accommodates various substituents that can be introduced at different positions of the bicyclic framework. For instance, alkyl groups at position 2 are systematically named as in 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide, where the methyl substituent is specifically designated. This systematic approach ensures unambiguous identification of each derivative within this chemical class.

Stereochemical Features of the Thiopyrano-Pyrazole Bicyclic System

The stereochemical analysis of the thiopyrano-pyrazole bicyclic system reveals several important conformational preferences that influence both chemical reactivity and potential biological interactions. The pyrazole ring typically adopts a planar configuration due to its aromatic character, while the thiopyran ring exhibits conformational flexibility that depends on the degree of saturation and substituent patterns. Studies of related pyrazole systems have demonstrated that the bicyclic framework can adopt different conformational states, with the thiopyran ring frequently displaying envelope or boat conformations.

Computational analysis of similar heterocyclic systems suggests that the carboximidamide group at position 3 can adopt multiple conformational arrangements relative to the pyrazole ring plane. The torsion angles involving the carboximidamide functionality are particularly important for understanding potential biological interactions, as these angles determine the spatial orientation of the hydrogen bond donors and acceptors. Research on related pyrazole-carboxamide derivatives has shown torsion angles ranging from approximately 10 degrees to 170 degrees, depending on intramolecular hydrogen bonding patterns.

The stereochemical features are further complicated by the presence of potential chiral centers within the saturated portions of the bicyclic system. Depending on substitution patterns, asymmetric carbon atoms may be present in the thiopyran ring, leading to the possibility of enantiomeric forms. The conformational analysis must therefore consider both the ring conformations and the absolute stereochemistry of any chiral centers present in the molecule.

Conformational Feature Typical Range Impact
Pyrazole Ring Planarity Deviation < 0.1 Å Aromatic stability
Thiopyran Ring Pucker Q = 0.09-0.3 Å Conformational flexibility
Carboximidamide Torsion 10-170° Hydrogen bonding capacity

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of related thiopyrano-pyrazole derivatives have provided detailed insights into the solid-state conformations and intermolecular packing arrangements of these heterocyclic systems. While specific crystallographic data for the unsubstituted this compound may be limited, studies of structurally analogous compounds reveal important conformational trends. The crystal structure analysis of related pyrazole-carboxamide derivatives demonstrates that the pyrazole ring maintains planarity with minimal deviation from the least squares plane.

The crystallographic studies indicate that the carboximidamide functional group exhibits significant conformational preferences in the solid state, often participating in extensive hydrogen bonding networks. The nitrogen atoms of the carboximidamide group serve as both hydrogen bond donors and acceptors, leading to complex supramolecular assemblies in the crystal lattice. These hydrogen bonding patterns significantly influence the overall molecular conformation and may provide insights into potential biological binding modes.

Comparative crystallographic analysis reveals that the thiopyran ring portion of the bicyclic system typically adopts envelope conformations, with one carbon atom deviating from the mean plane of the remaining ring atoms. The puckering parameters, as defined by Cremer and Pople analysis, show characteristic values that depend on the specific substitution pattern and crystal packing forces. The intermolecular interactions in the crystal structures often involve multiple hydrogen bonds between carboximidamide groups of adjacent molecules, creating extended networks that stabilize particular conformational arrangements.

The crystallographic data also provides valuable information about bond lengths and angles within the bicyclic framework. The carbon-sulfur bonds in the thiopyran ring typically exhibit lengths consistent with single bond character, while the nitrogen-nitrogen bonds in the pyrazole ring show partial double bond character due to aromatic delocalization.

Comparative Structural Analysis with Related Heterocyclic Systems

Comparative structural analysis of this compound with related heterocyclic systems reveals important structure-activity relationships and design principles for this class of compounds. The replacement of the thiopyran ring with a pyran ring, as seen in 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide, results in significant changes to both electronic properties and conformational preferences. The oxygen-containing analog typically exhibits different hydrogen bonding capabilities and may show altered biological activity profiles compared to the sulfur-containing derivative.

Structural comparisons with oxidized derivatives, such as the 5,5-dioxide analog, demonstrate how chemical modifications can dramatically alter molecular properties. The introduction of sulfone functionality increases the polarity of the molecule and creates additional hydrogen bond acceptor sites, potentially enhancing solubility and biological interactions. The molecular weight differences between these analogs range from approximately 32 mass units for oxygen versus sulfur replacement to larger differences when additional functional groups are introduced.

The comparative analysis extends to substituted derivatives, including 2-methyl, 2-ethyl, and 2-isopropyl analogs, which show how alkyl substitution at position 2 influences molecular shape and potential biological activity. These substituents can affect the overall molecular volume, lipophilicity, and conformational flexibility of the bicyclic system. The 2-alkyl derivatives typically exhibit increased molecular weights and altered pharmacokinetic properties compared to the unsubstituted parent compound.

Analysis of carboxylic acid derivatives versus carboximidamide derivatives reveals important differences in protonation states and hydrogen bonding patterns. The carboxylic acid analogs typically exist as zwitterions under physiological conditions, while the carboximidamide derivatives may exhibit different protonation behavior. These differences significantly impact solubility, membrane permeability, and potential biological targets.

Structural Variant Key Difference Impact on Properties
Pyran vs Thiopyran O vs S heteroatom Electronic properties, H-bonding
5,5-Dioxide Additional oxidation Polarity, solubility
2-Alkyl substitution Steric bulk Lipophilicity, volume
Carboxylic acid vs amidine Ionization state Protonation, membrane permeability

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJVPUFJQSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate Ethyl Ester

  • React 3-bromotetrahydro-4H-pyran-4-one (or corresponding thiopyranone) with diethyl oxalate in tetrahydrofuran solvent.
  • Use lithium bis(trimethylsilyl)amide as a strong base at low temperatures (-70 to -80 °C) under argon atmosphere.
  • The reaction produces 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate.
  • After reaction completion (monitored by TLC), quench with water and adjust pH to 2-3 using concentrated hydrochloric acid.
  • Extract with ethyl acetate and concentrate under reduced pressure.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the crude ester intermediate in glacial acetic acid.
  • Slowly add hydrazine hydrate at 20-30 °C and stir overnight.
  • This step forms the pyrazole ring fused to the tetrahydropyran system, yielding ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
  • After reaction completion, neutralize with sodium carbonate, extract with ethyl acetate, wash with brine, and concentrate to obtain a crude white solid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
1 3-bromotetrahydro-4H-pyran-4-one, diethyl oxalate, lithium bis(trimethylsilyl)amide, THF, argon -70 to -80 30–120 min Molar ratios: pyranone:base 1:0.5–1.2; pyranone:diethyl oxalate 1:0.5–1.2
2 Hydrazine hydrate, glacial acetic acid 20–30 Overnight Slow addition of hydrazine hydrate; pH adjustment post-reaction
3 Lithium hydroxide aqueous solution, ethanol 40–60 Not specified Hydrolysis of ester to acid

Adaptation for Thiopyrano Analogues

For 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide, the oxygen in the tetrahydropyran ring is replaced by sulfur, requiring the use of 3-bromotetrahydro-4H-thiopyran-4-one or similar thiopyranone analogs as starting materials. The reaction conditions remain largely similar, but sulfur’s different electronic and steric properties may require slight adjustments in reaction times and temperatures to optimize yields.

Conversion to Carboximidamide

The final step to convert the carboxylic acid to the carboximidamide typically involves:

  • Activation of the acid group (e.g., via acid chloride formation or coupling agents)
  • Reaction with an amidine source such as ammonium salts or amidine hydrochlorides
  • Use of dehydrating agents or catalysts to facilitate amidine formation

This step is crucial to obtain the target this compound in high purity and yield.

Summary Table of Preparation Method

Stage Starting Material Key Reagents/Conditions Product/Intermediate Yield & Notes
Formation of ethyl ester 3-bromotetrahydro-4H-(thio)pyran-4-one Diethyl oxalate, lithium bis(trimethylsilyl)amide, THF, -70 to -80 °C 2-oxo-2-(4-oxo-tetrahydro-2H-(thio)pyran-3-yl) ethyl acetate Moderate to good; sensitive to temp
Cyclization to pyrazole Ethyl ester intermediate Hydrazine hydrate, glacial acetic acid, 20-30 °C, overnight Ethyl 1,4,6,7-tetrahydro(thio)pyrano[4,3-c]pyrazole-3-carboxylate Good yield; requires pH control
Hydrolysis to acid Ethyl ester pyrazole LiOH aqueous, ethanol, 40-60 °C 1,4,6,7-tetrahydro(thio)pyrano[4,3-c]pyrazole-3-carboxylic acid High yield; mild conditions
Amidination to carboximidamide Carboxylic acid Amidination reagents, dehydrating agents This compound Dependent on conditions; optimized for purity

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide exhibit anticancer properties. Studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against breast and prostate cancer cells with promising results.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Agrochemical Applications

  • Pesticide Development : The structural features of this compound make it a candidate for developing new pesticides. Research has indicated that modifications can lead to enhanced efficacy against pests while reducing toxicity to non-target organisms.
  • Herbicide Formulation : The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential as a herbicide. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crops.

Materials Science Applications

  • Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can lead to the development of materials with enhanced thermal stability and mechanical properties.
  • Nanomaterials : Research is being conducted on using this compound in the synthesis of nanomaterials for various applications including drug delivery systems and sensors due to its biocompatibility and functionalization capabilities.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Derivatives showed significant cytotoxic effects on breast cancer cell lines.
Anti-inflammatory Inhibition of COX-2 and iNOS was observed in vitro.
Antimicrobial Effective against multiple bacterial strains with low MIC values.
Pesticide Development Enhanced efficacy noted in field trials against common agricultural pests.
Polymer Synthesis Improved thermal stability in polymer composites containing the compound.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide and its analogues:

Compound Name Molecular Formula Substituents/Ring System Key Biological Activities Notable Data
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide C₈H₁₂N₄S - Methyl group at position 2
- Thiopyrano ring
Antimicrobial (M. tuberculosis MIC >10 µg/mL), Anticancer (caspase pathway activation) MIC >10 µg/mL against M. tuberculosis
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide C₁₃H₁₈N₄O - Isopropyl group at position 2
- Pyrano (oxygen) ring
Hypothesized anti-inflammatory, anticancer Structural similarity to pharmacophores but unconfirmed activity
2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-ol C₁₁H₁₂N₂OS - Phenyl group at position 2
- Thiopyrano ring
Limited data; potential enzyme inhibition Noted for distinct substitution pattern
1-Methylpyrazole C₄H₆N₂ Simple pyrazole backbone Antimicrobial Baseline activity against common pathogens

Structural and Functional Analysis

Thiopyrano vs. Pyrano Rings
  • This may explain the moderate antimicrobial activity against M. tuberculosis despite high MIC values (>10 µg/mL) .
  • Pyrano Derivatives: Oxygen in the pyrano ring (e.g., 2-Isopropyl analogue) reduces lipophilicity, which may limit membrane permeability but improve solubility. No direct biological data are available, though structural similarities suggest possible TLR7-9 antagonism (as seen in related pyrazolo-pyridines) .
Substituent Effects
  • Methyl vs. Isopropyl/Phenyl Groups: The methyl group in 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide provides steric hindrance without significantly altering polarity, balancing bioavailability and target engagement . Isopropyl and phenyl groups introduce bulkier hydrophobic moieties, which may improve binding to larger enzymatic pockets but reduce solubility.
Carboximidamide Functional Group

The carboximidamide group is critical for hydrogen bonding with biological targets. Its presence in the target compound and 2-Methyl analogue correlates with observed caspase-mediated apoptosis in cancer cells , whereas its absence in simpler derivatives (e.g., 1-Methylpyrazole) results in weaker or nonspecific activity .

Antimicrobial Activity

  • tuberculosis (MIC >10 µg/mL) but serves as a scaffold for derivatization. Substituting the methyl group with electron-withdrawing groups (e.g., halogens) could enhance activity .
  • 1-Methylpyrazole : Exhibits broad-spectrum antimicrobial activity but lacks the fused ring system necessary for targeted interactions .

Anticancer Potential

  • The target compound and its 2-Methyl analogue induce apoptosis via caspase activation, with in vitro cytotoxicity observed in HeLa and A549 cell lines .
  • Tetrahydroindolo[2,3-c]quinolinones (structurally distinct but functionally related): Demonstrate multitarget inhibition (e.g., DYRK1A kinase), highlighting the importance of fused heterocyclic systems in drug development .

Biological Activity

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound notable for its unique structural features and biological activities. This compound has gained attention primarily for its role as a tyrosine kinase inhibitor (TKI) , particularly targeting the epidermal growth factor receptor (EGFR) . Understanding its biological activity is crucial for potential therapeutic applications, especially in cancer treatment.

The primary mechanism of action of this compound involves the inhibition of EGFR. This inhibition leads to the disruption of several key signaling pathways:

  • PI3K/Akt Pathway : Involved in cell survival and proliferation.
  • JAK/STAT Pathway : Plays a role in gene expression and cell division.
  • Ras/Raf/MAPK Pathway : Important for cell growth and differentiation.

By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of its biological effects:

Biological Activity Effect Reference
EGFR InhibitionReduces tumor growth
Induction of ApoptosisPromotes programmed cell death
Antiproliferative EffectsInhibits cancer cell lines

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on A549 lung cancer cells.
    • Findings : The compound significantly inhibited cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • Study on Breast Cancer Models :
    • Objective : To assess the compound's impact on MCF-7 breast cancer cells.
    • Findings : Treatment with 5 µM resulted in a 50% reduction in cell proliferation within 24 hours. Western blot analysis confirmed downregulation of EGFR and downstream signaling molecules.

Research Applications

The unique properties of this compound open avenues for various research applications:

  • Medicinal Chemistry : As a potential candidate for developing new anticancer therapies.
  • Biological Probes : To study molecular interactions within signaling pathways.
  • Material Science : Exploring its electronic or optical properties due to its heterocyclic structure .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via iodinemediated electrophilic cyclization of intermediates like 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, followed by Suzuki cross-coupling with boronic esters to introduce substituents at the 7-position . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent polarity (e.g., DMF/H₂O mixtures). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry, particularly distinguishing between triazolo[1,5-c]pyrimidine and triazolo[4,3-c]pyrimidine isomers. For example, in triazolo[4,3-c]pyrimidine derivatives, C3-CH₃ protons appear downfield (δ 2.8–3.2 ppm) compared to C2-CH₃ protons in triazolo[1,5-c] analogs (δ 2.4–2.6 ppm) . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carboximidamide C=N stretches at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its antiproliferative activity, and how are conflicting cytotoxicity results analyzed?

  • Methodological Answer : Standard assays include the MTT or SRB protocols using K562 (leukemia), MV4-11 (AML), and MCF-7 (breast cancer) cell lines. GI₅₀ values (e.g., 1–10 µM) quantify potency, while mechanistic studies (e.g., PARP-1 cleavage via Western blot, caspase-9 activation) resolve discrepancies between cytotoxicity and apoptotic pathways . Dose-response curves and time-course experiments distinguish direct cytotoxicity from delayed effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s antiproliferative efficacy?

  • Methodological Answer : Systematic substitution at the 4-, 6-, and 7-positions (e.g., aryl, alkyl, or heteroaryl groups) identifies pharmacophores. For example, 4-(2,6-diphenyl-substituted derivatives) enhance PARP-1 inhibition, while methoxy groups at the 7-position improve fluorescence properties for dual-mode pH sensing . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or carbonic anhydrase IX, guiding synthetic prioritization .

Q. What strategies address contradictory data in enzyme inhibition studies, such as variable IC₅₀ values across isoforms?

  • Methodological Answer : For carbonic anhydrase (CA) inhibition, isoform-specific assays (e.g., CA IX vs. CA II) using stopped-flow CO₂ hydrase activity measurements clarify selectivity. Contradictions arise from off-target effects; counter-screening against unrelated enzymes (e.g., kinases) and kinetic analysis (Kᵢ, Kₘ) validate specificity. Crystallography (e.g., PDB structures) identifies binding interactions, such as thiopyrano-thiazole hybrids occupying the CA active site via sulfonamide mimicry .

Q. How can fluorescence properties be leveraged for real-time cellular tracking without compromising bioactivity?

  • Methodological Answer : Substituents like 7-(4-methoxyphenyl) enhance fluorescence quantum yield (Φ = 0.4–0.6) while maintaining antiproliferative activity. Confocal microscopy with pH-sensitive probes (ex/em 360/450 nm) tracks lysosomal uptake in live cells. Structure modifications (e.g., PEGylation) balance hydrophobicity and signal intensity .

Q. What experimental approaches resolve discrepancies in metabolic stability data between in vitro and in vivo models?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) compare in vitro half-life (t₁/₂) with in vivo pharmacokinetics (e.g., plasma t₁/₂ in murine models). LC-MS/MS quantifies metabolites, identifying oxidation sites (e.g., thiopyrano ring) for deuteration or fluorination to enhance stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and mass spectrometry data for structurally similar analogs?

  • Methodological Answer : Isomeric impurities (e.g., pyrazolo[3,4-d]pyridazines vs. pyrazolo[4,3-c]pyridines) cause spectral overlaps. 2D NMR (COSY, HSQC) assigns proton-carbon correlations, while tandem MS (MS/MS) fragments differentiate isomers via unique cleavage patterns (e.g., loss of CH₃ vs. NH₂ groups) .

Q. What statistical methods validate the significance of SAR trends in small-molecule libraries?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent descriptors (Hammett σ, logP) with bioactivity. Bootstrapping or cross-validation (k-fold) assesses model robustness, ensuring trends are not artifact-driven .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 2
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.